molecular formula C8H7ClF2 B2909357 1-(1-Chloro-2-fluoroethyl)-3-fluorobenzene CAS No. 1378824-57-7

1-(1-Chloro-2-fluoroethyl)-3-fluorobenzene

Cat. No.: B2909357
CAS No.: 1378824-57-7
M. Wt: 176.59
InChI Key: PUNJKPPEXMDIEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Chloro-2-fluoroethyl)-3-fluorobenzene (C₈H₇ClF₂) is a halogenated aromatic compound featuring a chloro-fluoroethyl substituent on a fluorobenzene ring. Its molecular weight is 176.02 Da, with a monoisotopic mass of 176.02043 Da . The compound is synthesized via bromofluorination of 3-fluorostyrene using N-bromosuccinimide (NBS) and Et₃N·3HF, yielding 1-(2-bromo-1-fluoroethyl)-3-fluorobenzene as an intermediate. Subsequent azide substitution and catalytic hydrogenation produce derivatives like 3b (2,2-difluoro-2-(3-fluorophenyl)ethanamine), highlighting its role as a precursor in pharmaceutical synthesis, particularly for neuronal nitric oxide synthase inhibitors .

Properties

IUPAC Name

1-(1-chloro-2-fluoroethyl)-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2/c9-8(5-10)6-2-1-3-7(11)4-6/h1-4,8H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNJKPPEXMDIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CF)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Chloro-2-fluoroethyl)-3-fluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with benzene as the core structure.

    Halogenation: The benzene ring undergoes halogenation to introduce the chlorine and fluorine atoms. This can be achieved through electrophilic aromatic substitution reactions using reagents such as chlorine (Cl2) and fluorine (F2) in the presence of a catalyst like iron(III) chloride (FeCl3).

    Alkylation: The next step involves the alkylation of the halogenated benzene. This can be done using 1-chloro-2-fluoroethane in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

1-(1-Chloro-2-fluoroethyl)-3-fluorobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alkanes or alkenes.

Scientific Research Applications

1-(1-Chloro-2-fluoroethyl)-3-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-Chloro-2-fluoroethyl)-3-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity to these targets, leading to specific biological effects. The compound can also undergo metabolic transformations in the body, resulting in the formation of active metabolites that contribute to its overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Functional Group Analysis

  • Halogen Effects : The chloro-fluoroethyl group in the target compound provides moderate reactivity for nucleophilic substitutions, balancing the electron-withdrawing effects of Cl and F. In contrast, 3c’s 1,1-difluoroethyl group enhances stability and lipophilicity, favoring enzyme inhibition .
  • Azide vs. Halogen : 1-(Azidomethyl)-3-fluorobenzene () exhibits high reactivity due to the azide group, enabling Huisgen cycloaddition (click chemistry) but posing explosion risks. The target compound’s halogen substituents offer safer handling .
  • Sulfur vs. Carbon Chains : 1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene () introduces a sulfur atom, altering electronic properties and serving as a leaving group in SN2 reactions, unlike the chloro-fluoroethyl chain in the target compound .

Pharmacological and Industrial Relevance

  • Pharmaceutical Utility : The target compound and 3c are critical in synthesizing nitric oxide synthase inhibitors, with 3c’s difluoroethyl group improving cellular permeability .
  • Agrochemical Potential: Chlorinated analogs like 1-Chloro-2-(chloromethyl)-3-fluorobenzene () are precursors for pesticides, leveraging chlorine’s persistence in environmental applications .
  • Material Science : Azide derivatives () are used in polymer crosslinking, whereas brominated compounds () facilitate catalytic cycles in organic synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.